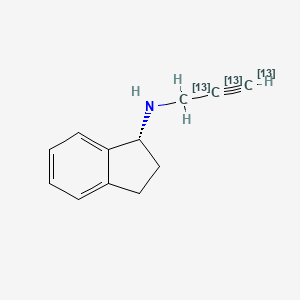

Rasagiline-13C3

Descripción

BenchChem offers high-quality Rasagiline-13C3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rasagiline-13C3 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H13N |

|---|---|

Peso molecular |

174.22 g/mol |

Nombre IUPAC |

(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H13N/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12/h1,3-6,12-13H,7-9H2/t12-/m1/s1/i1+1,2+1,9+1 |

Clave InChI |

RUOKEQAAGRXIBM-FJLQRGDYSA-N |

SMILES isomérico |

[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 |

SMILES canónico |

C#CCNC1CCC2=CC=CC=C12 |

Origen del producto |

United States |

Rasagiline-13C3: A Definitive Guide on Molecular Weight, Isotopic Purity, and LC-MS/MS Analytical Workflows

As drug development pushes toward highly personalized and precisely dosed therapeutics, the pharmacokinetic (PK) tracking of neurological agents demands absolute analytical certainty. Rasagiline, an irreversible monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease, presents unique bioanalytical challenges due to its extensive hepatic metabolism and low circulating plasma concentrations.

To achieve femtogram-level precision in therapeutic drug monitoring, analytical chemists rely on stable isotope-labeled internal standards (SIL-IS). This whitepaper provides an in-depth technical analysis of Rasagiline-13C3 , detailing its physicochemical properties, the mechanistic rationale behind Carbon-13 labeling, and a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Physicochemical Profiling and Isotopic Specifications

Rasagiline is a secondary cyclic benzylamine propargylamine[1]. In clinical and analytical settings, it is most commonly utilized as a mesylate salt to enhance aqueous solubility[2]. The introduction of three Carbon-13 (

Quantitative Data Summary

The following table summarizes the critical molecular weight (MW) and formula differences between the native analyte and the stable isotope-labeled standard.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Monoisotopic Mass |

| Rasagiline (Base) | 171.24[1] | Natural Abundance | 172.1 m/z | |

| Rasagiline Mesylate | 267.34 | Natural Abundance | N/A (Ionizes as base) | |

| Rasagiline-13C3 (Base) | 174.24 | 175.1 m/z | ||

| Rasagiline-13C3 Mesylate | 270.32[4] | N/A (Ionizes as base) |

The Causality Behind Selection over Deuterium ( )

As a Senior Application Scientist, I am frequently asked why we specify a

If the analyte and the internal standard do not co-elute exactly, they will be subjected to different matrix components in the electrospray ionization (ESI) source, leading to differential ion suppression. Carbon-13 labeling completely eliminates the KIE, ensuring exact co-elution and identical matrix effects, thereby creating a highly trustworthy quantification system[5].

Pharmacological Context: MAO-B Inhibition

To understand the necessity of tracking Rasagiline at trace levels, we must look at its mechanism of action. Rasagiline selectively and irreversibly binds to mitochondrial MAO-B in the brain[6]. This blockade prevents the oxidative deamination of dopamine, leading to increased synaptic dopamine concentrations and the alleviation of Parkinsonian motor symptoms[1].

Figure 1: Mechanism of action of Rasagiline in preventing dopamine degradation via MAO-B inhibition.

Mass Spectrometry Dynamics and MRM Transitions

Quantification is achieved via Multiple Reaction Monitoring (MRM) in positive ESI mode. The fragmentation mechanics of Rasagiline and Rasagiline-13C3 provide a fascinating example of structural mass spectrometry.

When subjected to Collision-Induced Dissociation (CID), the protonated parent ion (

Because the three

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Fragment Lost |

| Rasagiline | 172.1 | 117.1 | ~19 eV | Propargyl ( |

| Rasagiline-13C3 | 175.1 | 117.1 | ~19 eV |

Self-Validating LC-MS/MS Experimental Protocol

To ensure data integrity, the following liquid-liquid extraction (LLE) protocol is designed as a self-validating system. Every chemical step is driven by a specific physicochemical causality.

Figure 2: Step-by-step LC-MS/MS analytical workflow for Rasagiline quantification.

Step-by-Step Methodology

Phase 1: Sample Preparation & Alkalinization

-

Spiking: Aliquot 150 µL of human plasma into a 96-well extraction plate. Add 50 µL of the Rasagiline-13C3 internal standard working solution (50.0 ng/mL)[8].

-

pH Adjustment (The Causality): Add 100 µL of 0.1 M NaOH[8]. Why? Rasagiline is a basic amine. By raising the pH of the plasma well above the drug's pKa, we suppress its ionization. The neutral, uncharged free-base form is highly lipophilic, which is mandatory for the next step.

Phase 2: Liquid-Liquid Extraction (LLE) 3. Partitioning: Add 600 µL of methyl tert-butyl ether (MTBE)[8]. Vortex vigorously for 10 minutes. The neutralized Rasagiline and Rasagiline-13C3 will partition almost entirely into the organic MTBE layer, leaving polar plasma proteins and phospholipids in the aqueous phase. 4. Phase Separation: Centrifuge the plate at 3,800 × g for 10 minutes at 4°C to achieve a crisp phase boundary[8]. 5. Concentration: Transfer 450 µL of the upper organic supernatant into a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of nitrogen gas at 25°C[8]. 6. Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

Phase 3: UHPLC-MS/MS Analysis 7. Chromatography: Inject 5.0 µL onto a C18 analytical column (e.g., 100 mm × 2.1 mm, 3.5 µm). Utilize a mobile phase consisting of 0.1% formic acid in water (Mobile A) and 0.1% formic acid in acetonitrile (Mobile B) at a flow rate of 0.5 mL/min[8]. 8. Validation & QC: To validate the system, process blank plasma permeates alongside known recovery standards (e.g., 5, 10, and 20 µg/mL). A successful run must demonstrate a mean recovery of >95% for both the analyte and the internal standard, proving the absence of significant matrix interference[9].

Conclusion

The integration of Rasagiline-13C3 into bioanalytical workflows represents the gold standard for pharmacokinetic profiling of this critical Parkinson's therapeutic. By leveraging the exact co-elution properties of the Carbon-13 label and the specific neutral loss of the propargyl group during CID fragmentation, scientists can achieve highly reproducible, interference-free quantification.

References

-

Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. Journal of Pharmaceutical Analysis (via NIH PMC). Available at:[Link]

-

Rasagiline. Wikipedia. Available at:[Link]

-

HPLC estimation of rasagiline mesylate during buccal permeation studies. International Journal of Pharmaceutical Sciences Review and Research. Available at:[Link]

-

Isotope-Labeled Compounds. Life Technologies (India). Available at:[Link]

-

Mass spectra (A) Rasagiline Parent ion, (B) Rasagiline Product ion, (C) Rasagiline-13C3 mesylate Parent ion... ResearchGate. Available at:[Link]

-

Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions. Frontiers in Pharmacology (via NIH PMC). Available at:[Link]

Sources

- 1. Rasagiline - Wikipedia [en.wikipedia.org]

- 2. ≥98% (HPLC), MAO B inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. lifetechindia.com [lifetechindia.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

Rasagiline-13C3 Solubility in Methanol and Water: A Technical Guide for Bioanalytical Workflows

Executive Summary & Isotopic Equivalence

Rasagiline-13C3 is the stable, isotopically labeled analog of rasagiline, a highly selective, irreversible monoamine oxidase B (MAO-B) inhibitor used primarily in the management of Parkinson's disease[1]. In pharmacokinetic and drug development workflows, Rasagiline-13C3 mesylate serves as the gold-standard internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

Understanding the solubility profile of this compound in methanol and water is critical for assay reliability. Thermodynamically, the substitution of three carbon-12 atoms with carbon-13 atoms in the propargyl group does not significantly alter the molecular dipole moment, lipophilicity, or crystal lattice energy. Therefore, the macroscopic solubility and solvation mechanics of Rasagiline-13C3 mesylate are functionally identical to those of unlabeled rasagiline mesylate.

Solvation Mechanics: Methanol vs. Water

The strategic selection between methanol and water is dictated by the specific stage of the analytical workflow. Both solvents exhibit excellent solubility profiles for the mesylate salt, but they operate via different solvation mechanisms.

-

Water (Aqueous Solvation): Rasagiline mesylate is classified as freely soluble in water, with a quantitative solubility of approximately 617 mg/mL at 25 °C[3]. The high dielectric constant of water (

) facilitates the rapid dissociation of the mesylate counterion. Concurrently, the protonated secondary amine of the propargylamine moiety forms strong ion-dipole interactions with water molecules. -

Methanol (Organic Solvation): The compound is also freely soluble in methanol[1]. While methanol has a lower dielectric constant (

), it acts as an excellent hydrogen bond donor and acceptor. Methanol effectively solvates both the polar amine group and the hydrophobic indane ring, making it an ideal solvent for preventing precipitation.

Quantitative Data Summary

| Solvent | Solubility Classification | Quantitative Estimate (at 25 °C) | Solvation Mechanism | Primary Workflow Application |

| Methanol | Freely Soluble | > 50 mg/mL | Hydrogen bonding; hydrophobic indane solvation | Primary stock solutions (long-term storage at -20 °C) |

| Water | Freely Soluble | ~617 mg/mL | Ion-dipole interaction; mesylate dissociation | Working solutions; LC-MS/MS mobile phase |

| Isopropanol | Sparingly Soluble | < 10 mg/mL | Limited polarity and steric hindrance | Crystallization / Precipitation protocols |

Causality in Experimental Design: Why Solvent Choice Matters

As a Senior Application Scientist, it is vital to understand why these solvents cannot be used interchangeably in a bioanalytical setting.

Primary Stock Solutions MUST be prepared in Methanol: While water offers higher absolute solubility, aqueous stocks are highly susceptible to microbial growth and slow hydrolysis over time. Furthermore, (-20 °C to -80 °C). Freezing an aqueous stock causes solute exclusion (freeze-thaw precipitation cycles), which alters the exact concentration of the internal standard and ruins assay precision.

Working Solutions MUST be Aqueous: Dilutions intended for direct spiking into biological matrices (e.g., plasma, serum, or urine) must be highly aqueous. Injecting high percentages of methanol directly into a raw plasma sample causes localized, uncontrolled protein precipitation. This can trap the Rasagiline-13C3 IS within the protein pellet, skewing the recovery ratio during [2].

Experimental Protocol: Self-Validating IS Preparation

To ensure absolute trustworthiness in pharmacokinetic data, the preparation of the Rasagiline-13C3 internal standard must be a self-validating system. This protocol combines gravimetric preparation with a UV-Vis spectrophotometric verification step to confirm concentration prior to LC-MS/MS integration.

Step 1: Gravimetric Preparation of Primary Stock (1.0 mg/mL)

-

Equilibrate the Rasagiline-13C3 mesylate vial to room temperature inside a desiccator to prevent ambient moisture condensation.

-

Weigh exactly 1.00 mg of Rasagiline-13C3 mesylate using a calibrated analytical microbalance.

-

Transfer the powder quantitatively to a 1 mL Class A volumetric flask.

-

Add 0.8 mL of LC-MS grade methanol. Sonicate the flask in a water bath for 2 minutes to ensure complete dissolution of the crystal lattice.

-

Bring to the final 1.0 mL volume with methanol and invert 5 times to homogenize. Store at -20 °C.

Step 2: Spectrophotometric Verification (Self-Validation)

Before utilizing the stock for mass spectrometry, verify the gravimetric accuracy by exploiting the UV absorbance of the indane chromophore[4].

-

Dilute a 10 µL aliquot of the primary methanolic stock into 990 µL of HPLC-grade distilled water to create a 10 µg/mL verification solution.

-

Measure the absorbance using a UV-Vis spectrophotometer at

against a matched 1% methanol-in-water blank[5]. -

Calculate the exact concentration using the Beer-Lambert law and the known molar extinction coefficient of rasagiline. Causality: If the calculated concentration deviates by >2% from the gravimetric theoretical yield, static-loss or weighing errors occurred, and the stock must be remade.

Step 3: Aqueous Working Solution Preparation

-

Allow the verified primary stock to reach room temperature.

-

Dilute the stock 1:100 in HPLC-grade water to create a 10 µg/mL intermediate solution.

-

Further dilute this intermediate in an aqueous buffer (e.g., 0.1% formic acid in water) to reach the final spiking concentration (typically 5–50 ng/mL) required for the[2].

Workflow Visualization

Figure 1: Workflow for Rasagiline-13C3 internal standard preparation and LC-MS/MS integration.

References

- Title: EP2389927A1 - Pharmaceutical formulations of rasagiline Source: Google Patents URL

-

Title: Development and validation of spectrophotometric methods for the estimation of rasagiline in tablet dosage form Source: International Journal of Pharmacy and Analytical Research (IJPAR) URL: [Link]

-

Title: MAO-B inhibitor rasagiline (Analytical Methods) Source: Science.gov URL: [Link]

Sources

- 1. Rasagiline Mesylate - LKT Labs [lktlabs.com]

- 2. mao-b inhibitor rasagiline: Topics by Science.gov [science.gov]

- 3. EP2389927A1 - Pharmaceutical formulations of rasagiline - Google Patents [patents.google.com]

- 4. ijpar.com [ijpar.com]

- 5. Development and validation of septrophotometricmethods for the estimation of rasagiline in tablet doage form | International Journal of Pharmacy and Analytical Research [ijpar.com]

An In-Depth Technical Guide to the Certificate of Analysis for Rasagiline-13C3

Introduction: The Critical Role of Isotopically Labeled Standards in Pharmaceutical Analysis

In the landscape of modern drug development and clinical research, the pursuit of analytical accuracy is paramount. Stable isotope-labeled (SIL) compounds have emerged as indispensable tools, particularly in quantitative bioanalysis using mass spectrometry (MS).[1][2] Rasagiline, a potent, irreversible monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease, is frequently quantified in complex biological matrices.[3][4] To achieve the highest level of accuracy and precision in these assays, an isotopically labeled internal standard, such as Rasagiline-13C3, is employed.[4][5]

The chemical behavior of a SIL analog is nearly identical to its unlabeled counterpart, allowing it to navigate the entire analytical workflow—from extraction to detection—in the same manner as the analyte of interest.[6] This co-elution and co-ionization behavior effectively mitigates variability arising from matrix effects, extraction inconsistencies, and instrumental fluctuations.[1][6] The Certificate of Analysis (CoA) for Rasagiline-13C3 is therefore not merely a document of quality control; it is the foundational guarantee of the reliability and reproducibility of the quantitative data it will be used to generate.[7]

This guide provides a comprehensive technical overview of the essential components of a CoA for Rasagiline-13C3, detailing the scientific rationale behind each analytical test and providing insights into the methodologies employed.

Deconstructing the Certificate of Analysis: A Multifaceted Approach to Quality Assurance

A robust CoA for Rasagiline-13C3 must provide a holistic characterization of the material, leaving no ambiguity as to its identity, purity, and isotopic integrity. The following sections delineate the critical analytical tests and the data they should provide.

Identification and Structural Confirmation

The primary and most critical aspect of the CoA is the unequivocal confirmation of the compound's structure and the specific location of the isotopic labels.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of structural elucidation. For Rasagiline-13C3, both ¹H NMR and ¹³C NMR spectra are essential.

-

¹H NMR provides information on the proton environment within the molecule. The spectrum should be consistent with the structure of Rasagiline, with chemical shifts and coupling constants matching the expected values.

-

¹³C NMR is particularly crucial for confirming the position of the ¹³C labels. The spectrum will show significantly enhanced signals for the three carbon atoms bearing the ¹³C isotope, confirming their location within the propargyl group as intended.[4][8] The absence of these enhanced signals at other positions provides confidence in the regioselectivity of the labeling.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule. The measured mass-to-charge ratio (m/z) of the molecular ion should be within a narrow tolerance (typically <5 ppm) of the theoretical mass calculated for C₉[¹³C]₃H₁₃N. This provides strong evidence for the correct molecular formula and, by extension, the successful incorporation of the three ¹³C atoms.

Purity Assessment

Purity is a critical parameter that directly impacts the accuracy of the internal standard's concentration. The CoA must detail both chemical and isotopic purity.

-

Chromatographic Purity (HPLC/UPLC): High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the standard method for assessing the presence of chemical impurities.[9][10]

-

Methodology: A validated HPLC/UPLC method, typically employing UV detection, is used to separate Rasagiline-13C3 from any process-related impurities or degradation products. The method should be sensitive enough to detect and quantify impurities at low levels (e.g., <0.1%).

-

Acceptance Criteria: The chromatogram should show a single major peak corresponding to Rasagiline-13C3. The purity is typically reported as a percentage of the main peak area relative to the total peak area. A purity of ≥98% is generally expected for a high-quality internal standard.[11]

-

-

Isotopic Purity and Enrichment: This is a defining characteristic of a SIL internal standard. It is crucial to quantify the extent of isotopic labeling and the presence of any unlabeled Rasagiline.

-

Methodology: Mass spectrometry is the definitive technique for determining isotopic purity.[12] By analyzing the mass spectrum of the molecular ion cluster, the relative abundance of the desired M+3 isotopologue (Rasagiline-13C3) can be compared to the M+0 (unlabeled), M+1, and M+2 species.

-

Acceptance Criteria: The isotopic enrichment should be high, typically ≥99 atom % ¹³C. The CoA should clearly state the percentage of the desired labeled species. The presence of a significant amount of unlabeled analyte can compromise the accuracy of the quantitative assay.[6]

-

Physicochemical Properties

The CoA should also include information on the physical characteristics of the material.

-

Appearance: A visual description of the physical state (e.g., crystalline solid, powder) and color.

-

Solubility: Information on the solubility in common analytical solvents (e.g., methanol, acetonitrile, DMSO) is crucial for proper handling and preparation of stock solutions.

-

Water Content (Karl Fischer Titration): The presence of water can affect the accurate weighing of the material. Karl Fischer titration is the gold-standard method for water content determination due to its high accuracy and precision.[13][14] The water content should be low, typically <1%.

-

Residual Solvents (Gas Chromatography - Headspace): Residual solvents from the manufacturing process can be present. Gas Chromatography with headspace analysis is used to identify and quantify these solvents. The levels should be within the limits set by regulatory guidelines such as the ICH Q3C.

Data Presentation and Visualization

For clarity and ease of interpretation, quantitative data should be summarized in a tabular format.

Table 1: Summary of Key Analytical Specifications for Rasagiline-13C3

| Parameter | Method | Specification |

| Identity | ||

| ¹H NMR | NMR Spectroscopy | Conforms to structure |

| ¹³C NMR | NMR Spectroscopy | Conforms to structure and label position |

| Mass (m/z) | High-Resolution MS | Conforms to elemental composition |

| Purity | ||

| Chemical Purity | HPLC/UPLC (UV) | ≥ 98.0% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % ¹³C |

| Physicochemical Properties | ||

| Appearance | Visual Inspection | White to off-white solid |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

| Residual Solvents | GC-Headspace | Conforms to ICH Q3C limits |

Experimental Protocols: A Deeper Dive into the Methodologies

To ensure transparency and allow for methodological assessment, a comprehensive CoA should reference or briefly outline the key experimental procedures.

Protocol 1: HPLC/UPLC for Chemical Purity

-

Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a specified time.

-

Flow Rate: A typical flow rate for UPLC would be 0.4 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40 °C.

-

Detection: UV detection at a wavelength where Rasagiline has significant absorbance (e.g., 210 nm).

-

Injection Volume: A small, precise volume (e.g., 1 µL).

-

Data Analysis: Peak areas are integrated, and the purity is calculated as the percentage of the main peak area relative to the sum of all peak areas.

Protocol 2: Isotopic Enrichment by Mass Spectrometry

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled to a suitable inlet system (e.g., direct infusion or LC).

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Mass Analysis: Acquire a full scan mass spectrum centered around the m/z of the protonated molecular ion of Rasagiline-13C3.

-

Data Analysis: The isotopic distribution of the molecular ion cluster is analyzed. The abundance of the M+3 peak is compared to the abundances of the M+0, M+1, and M+2 peaks. The isotopic enrichment is calculated based on the relative intensities of these peaks, often after correction for the natural isotopic abundance of other elements in the molecule.[12]

Protocol 3: Water Content by Karl Fischer Titration

-

Instrumentation: A coulometric or volumetric Karl Fischer titrator.

-

Reagents: An appropriate Karl Fischer reagent system (e.g., pyridine-free).

-

Procedure: a. The titration vessel is conditioned to a dry state. b. A precisely weighed amount of the Rasagiline-13C3 sample is introduced into the vessel. c. The sample is titrated with the Karl Fischer reagent until the endpoint is reached, which is typically detected electrochemically. d. The amount of water is calculated based on the amount of titrant consumed.[15]

Visualizing the CoA Workflow

The following diagrams illustrate the logical flow of the analytical characterization process for Rasagiline-13C3.

Caption: Overall workflow from synthesis to CoA generation for Rasagiline-13C3.

Caption: Detailed analytical workflow for the characterization of Rasagiline-13C3.

Conclusion: The CoA as a Pillar of Scientific Integrity

The Certificate of Analysis for Rasagiline-13C3 is more than a summary of test results; it is a testament to the quality and reliability of a critical analytical reagent. For researchers, scientists, and drug development professionals, a comprehensive and well-documented CoA provides the necessary confidence to proceed with their studies, knowing that the internal standard they are using has been rigorously characterized. By understanding the key components of the CoA and the scientific principles behind them, users can better evaluate the quality of their materials and ensure the integrity of their analytical data. This, in turn, contributes to the overall robustness and reliability of the drug development process.

References

-

Amerigo Scientific. Stable Isotope-labeled Standards. [Link]

-

Moravek. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

-

European Medicines Agency. Azilect, INN-Rasagiline. [Link]

-

PMC. Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. [Link]

-

Phenomenex. HPLC Testing Procedure. [Link]

-

Almac Group. CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Apotex Inc. (2019, May 30). rasagiline mesylate - PRODUCT MONOGRAPH. [Link]

-

Finbyz Tech. (2024, April 9). Certificate of Analysis (CoA): Definition & Key Requirements for 2025. [Link]

-

Chemical Reviews. (2022, April 20). Isotope Labels Combined with Solution NMR Spectroscopy Make Visible the Invisible Conformations of Small-to-Large RNAs. [Link]

-

Scharlab. Karl Fischer water content titration. [Link]

-

Hill Laboratories. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. [Link]

-

PMC. Guidance for characterization of in‐house reference materials for light element stable isotope analysis. [Link]

-

PMC. (2020, December 3). Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial. [Link]

-

Mediterranean Journal of Pharmacy & Pharmaceutical Sciences. (2025, August 6). The role of High-Performance Liquid Chromatography in the pharmaceutical analysis. [Link]

-

PTB.de. Isotope Dilution Mass Spectrometry. [Link]

-

Upperton Pharma Solutions. (2025, March 5). CMC Regulatory Requirements in Drug Development. [Link]

-

Pharmaffiliates. Rasagiline-impurities. [Link]

-

The International Pharmaceutical Excipients Council. Certificate of Analysis Guide. [Link]

-

Wikipedia. Isotope-ratio mass spectrometry. [Link]

-

Nature. (2006, July 13). Isotope labeling strategies for the study of high- molecular-weight proteins by solution NMR spectroscopy. [Link]

-

Medicines.org.uk. (2018, June 25). Rasagiline Apotex 1mg tablets - Summary of Product Characteristics. [Link]

-

American Pharmaceutical Review. (2010, January 1). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. [Link]

-

U.S. Food and Drug Administration. Rasagiline. [Link]

-

LCGC. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. [Link]

-

ResearchGate. Determination of the enrichment of isotopically labelled molecules by mass spectrometry. [Link]

-

jpdb.nihs.go.jp. Water Determination (Karl Fischer Method). [Link]

-

Medicines Evaluation Board. (2016, July 7). Public Assessment Report Scientific discussion Rasagiline BioOrganics 1 mg, tablets (rasagiline tartrate) NL/H/3431. [Link]

-

NJ Labs. (2025, May 22). Essential Applications of HPLC in the Pharmaceutical Industry. [Link]

-

Sketchy MCAT. (2023, December 8). NMR Spectroscopy: Unveiling Compound Structure (Full Lesson). [Link]

-

ACS Publications. (2005, October 22). Measurement of the Isotope Enrichment of Stable Isotope-Labeled Proteins Using High-Resolution Mass Spectra of Peptides. [Link]

-

Mitsubishi Chemical. (2025, September 30). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. [Link]

Sources

- 1. amerigoscientific.com [amerigoscientific.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ema.europa.eu [ema.europa.eu]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. moravek.com [moravek.com]

- 10. medjpps.com [medjpps.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. almacgroup.com [almacgroup.com]

- 13. metrohm.com [metrohm.com]

- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 15. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

A Technical Guide to the Application of Stable Isotope Labeled Rasagiline in Mass Spectrometry

Abstract

This technical guide provides a comprehensive overview of the principles and practices for utilizing stable isotope labeled (SIL) rasagiline in quantitative bioanalysis by mass spectrometry. It is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, bioequivalence, and metabolic studies of rasagiline. This document delves into the rationale behind the use of SIL internal standards, offers detailed experimental protocols, and presents a framework for robust bioanalytical method validation in alignment with regulatory expectations.

Introduction: The Imperative for Precision in Rasagiline Bioanalysis

Rasagiline, an irreversible inhibitor of monoamine oxidase type B (MAO-B), is a cornerstone therapy for Parkinson's disease, employed both as a monotherapy and as an adjunct to levodopa treatment.[1] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is characterized by rapid absorption and extensive hepatic metabolism.[2][3][4] The primary metabolic pathway involves N-dealkylation and hydroxylation, mediated predominantly by the cytochrome P450 enzyme CYP1A2.[2][3][4][5] Given its rapid metabolism and the potential for inter-individual variability due to genetic polymorphisms in CYP1A2, precise and accurate quantification of rasagiline in biological matrices is paramount for establishing its pharmacokinetic and pharmacodynamic properties.[5][6]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the bioanalysis of small molecules like rasagiline due to its high sensitivity, selectivity, and speed.[7] A critical component of a robust LC-MS/MS assay is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[8] Stable isotope labeled (SIL) analogues of the analyte, such as deuterium or carbon-13 labeled rasagiline, represent the most effective internal standards.[8][9][10] They exhibit nearly identical physicochemical properties to the unlabeled analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and matrix effects, yet are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[11] This guide will elucidate the principles and provide a practical framework for the application of SIL-rasagiline in mass spectrometry-based bioanalysis.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the precise quantification of an analyte in a sample.[12][13][14] The core principle involves the addition of a known amount of an isotopically enriched form of the analyte (the "spike" or internal standard) to the sample.[12][13][15] After allowing the spike to equilibrate with the endogenous analyte, the mixture is analyzed by mass spectrometry to measure the ratio of the two isotopic forms.[12][15]

The key advantage of IDMS is that the accuracy of the measurement relies on the measurement of an isotope ratio rather than the absolute signal intensity of the analyte.[12][14] This makes the method inherently robust against variations in sample recovery during extraction and potential signal suppression or enhancement caused by the sample matrix (matrix effects).[8][11] As long as the SIL internal standard is added at the beginning of the sample preparation process, it will experience the same losses and matrix effects as the unlabeled analyte, and the ratio of their signals will remain constant.[11]

Diagram: The Principle of Isotope Dilution Mass Spectrometry

Sources

- 1. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Drug Monograph: Rasagiline (Azilect) [ebmconsult.com]

- 5. mdpi.com [mdpi.com]

- 6. Rasagiline Pharmacokinetics in CYP1A2 Variant Healthy Smokers & Non-smokers in Different Doses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotope Dilution Mass Spectrometry - PTB.de [ptb.de]

- 12. osti.gov [osti.gov]

- 13. Isotope dilution - Wikipedia [en.wikipedia.org]

- 14. repository.up.ac.za [repository.up.ac.za]

- 15. Isotope dilution | Mass spectrometry, Trace elements, Quantification | Britannica [britannica.com]

Rasagiline-13C3 CAS number and safety data sheet

[1][2]

Executive Summary & Scientific Context

Rasagiline (Azilect) is a selective, irreversible inhibitor of monoamine oxidase-B (MAO-B), utilized primarily in the management of Parkinson’s disease.[1][2] In the context of drug development and therapeutic drug monitoring (TDM), the precise quantification of Rasagiline in biological matrices (plasma, cerebrospinal fluid) is critical due to its extensive first-pass metabolism and low bioavailability.

Rasagiline-13C3 Mesylate serves as the gold-standard Internal Standard (IS) for these assays. Unlike deuterated analogs (which may suffer from deuterium-hydrogen exchange or chromatographic isotope effects), the Carbon-13 stable isotope label offers superior stability and co-elution fidelity with the analyte, ensuring robust normalization of matrix effects during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chemical Identity & Physicochemical Properties[1][3][5][6][7]

The following data characterizes the specific stable isotope labeled version typically used in regulated bioanalysis.

| Property | Specification |

| Chemical Name | (R)-N-(prop-2-yn-1-yl-13C3)-2,3-dihydro-1H-inden-1-amine mesylate |

| CAS Number | 1391052-18-8 (Labeled) Ref: 161735-79-1 (Unlabeled Parent) |

| Molecular Formula | C9[13C]3H13N[3][4] · CH4O3S |

| Molecular Weight | 270.32 g/mol (Salt) / ~174.2 g/mol (Free Base) |

| Isotopic Purity | ≥ 99 atom % 13C |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO, Water |

| Label Position | Propargyl group (N-propargyl-1,2,3-13C3) |

Technical Note: The label is located on the propargyl moiety. In MS/MS fragmentation, if the propargyl group is lost (neutral loss), the resulting fragment will be unlabeled. This dictates specific transition monitoring strategies (see Section 4).

Safety Data Sheet (SDS) Highlights

Critical Warning: Rasagiline is a potent MAO inhibitor. Even as a reference standard, it must be handled as a high-hazard compound.

Hazard Classification (GHS)

-

Acute Toxicity (Oral): Category 1/2 (Fatal if swallowed) - H300

-

Acute Toxicity (Inhalation): Category 1/2 (Fatal if inhaled) - H330

-

Carcinogenicity: Category 2 (Suspected of causing cancer) - H351

-

Reproductive Toxicity: Category 2 - H361

Handling & Storage Protocols[9]

-

Engineering Controls: All weighing and stock solution preparation must occur within a certified Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.

-

PPE: Double nitrile gloves, lab coat with elastic cuffs, and safety glasses. Respiratory protection (P100) required if working outside a hood.

-

Storage: Store neat material at -20°C . The mesylate salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent moisture uptake.

Application: LC-MS/MS Bioanalytical Protocol

This section details a self-validating workflow for quantifying Rasagiline in human plasma. The choice of Rasagiline-13C3 corrects for ionization suppression often seen in ESI+ modes due to plasma phospholipids.

Sample Preparation (Liquid-Liquid Extraction)

Rationale: LLE is preferred over protein precipitation (PPT) for Rasagiline to remove phospholipids that cause matrix effects, maximizing the signal-to-noise ratio.

-

Aliquot: Transfer 100 µL human plasma into a glass tube.

-

IS Addition: Spike 10 µL of Rasagiline-13C3 working solution (e.g., 500 ng/mL in 50:50 MeOH:Water).

-

Alkalinization: Add 50 µL 0.1 M Na2CO3 (pH ~10) to ensure the amine is in the free base form for extraction.

-

Extraction: Add 2 mL Methyl tert-butyl ether (MTBE) . Vortex for 5 minutes.

-

Separation: Centrifuge at 4000 rpm for 5 minutes. Flash freeze the aqueous layer (dry ice/acetone bath).

-

Concentration: Decant organic layer; evaporate to dryness under Nitrogen at 40°C.

-

Reconstitution: Reconstitute in 100 µL Mobile Phase.

Chromatographic Conditions[10][11]

-

Column: Zorbax Eclipse Plus C18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.[5]

-

Mobile Phase: Isocratic 80:20 (0.1% Formic Acid in Water : Methanol).

-

Flow Rate: 0.3 mL/min.[5]

-

Run Time: ~3.0 minutes.

Mass Spectrometry Parameters (MRM)

-

Ionization: ESI Positive Mode.

-

Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| Rasagiline | 172.1 | 117.1 | ~12 | Loss of Propargyl group |

| Rasagiline-13C3 | 175.1 | 117.1 | ~12 | Loss of Labeled Propargyl |

Critical Mechanistic Insight: The transition 175.1 → 117.1 implies the label is on the leaving propargyl group. The fragment (1-aminoindan cation, m/z 117) is identical for both analyte and IS. This "Cross-Talk" risk is mitigated by the chromatographic resolution (though they co-elute) and the mass difference in Q1. Ensure Q1 resolution is set to "Unit" or "High" to prevent 172/175 overlap.

Workflow Visualization

Caption: Figure 1: Validated LC-MS/MS workflow utilizing Rasagiline-13C3 for matrix effect normalization.

Pharmacological Context: Mechanism of Action

Understanding the target biology is essential for interpreting pharmacokinetic data. Rasagiline acts by irreversibly binding to the flavin adenine dinucleotide (FAD) cofactor of MAO-B.

Pathway Diagram

The following diagram illustrates how Rasagiline prevents dopamine degradation, preserving synaptic transmission in Parkinson's patients.

Caption: Figure 2: Mechanism of Action. Rasagiline covalently binds MAO-B, blocking the conversion of Dopamine to DOPAC.

References

-

Ma, J., Chen, X., et al. (2008).[6] "Validated LC-MS/MS method for quantitative determination of Rasagiline in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B, 873(2), 203-208. Retrieved from [Link]

-

PubChem. (2024). Rasagiline Mesylate (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

European Medicines Agency. (2005).[7] Azilect (Rasagiline) Scientific Discussion. Retrieved from [Link]

Sources

- 1. Rasagiline mesylate CAS#: 161735-79-1 [m.chemicalbook.com]

- 2. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Rasagiline-13C3 Mesylate | LGC Standards [lgcstandards.com]

- 5. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rroij.com [rroij.com]

- 7. Rasagiline Mesylate | C13H17NO3S | CID 3052775 - PubChem [pubchem.ncbi.nlm.nih.gov]

LC-MS/MS MRM transitions for Rasagiline-13C3

Application Note: High-Sensitivity Quantitation of Rasagiline in Human Plasma using LC-MS/MS with Rasagiline-13C3 Internal Standard

Abstract

This application note details a robust, validated protocol for the bioanalysis of Rasagiline (N-propargyl-1(R)-aminoindan) in human plasma.[1][2][3] To ensure regulatory compliance (FDA/EMA) and mitigate matrix effects, we utilize Rasagiline-13C3 as a Stable Isotope-Labeled Internal Standard (SIL-IS). This guide prioritizes the use of ring-labeled 13C3-Rasagiline to prevent cross-signal interference, achieving a Lower Limit of Quantitation (LLOQ) of 5.0 pg/mL.

Introduction & Scientific Rationale

Rasagiline is a potent, irreversible MAO-B inhibitor used in Parkinson's disease therapy.[1] Due to its low therapeutic dose (1 mg/day) and extensive metabolism (CYP1A2), plasma concentrations are low (pg/mL range), necessitating high-sensitivity LC-MS/MS.

The Critical Role of Rasagiline-13C3

In electrospray ionization (ESI), phospholipids in plasma can cause ion suppression. An analog IS (e.g., pseudoephedrine) cannot perfectly track these fluctuations. A 13C-labeled SIL-IS is mandatory for high-reliability assays because it co-elutes with the analyte, experiencing the exact same ionization environment.

-

Selection of Isotope Position: This protocol specifies Indan-ring labeled Rasagiline-13C3.

-

Risk: If the label is on the propargyl group (which is lost during fragmentation), the product ion for both analyte and IS would be identical (m/z 117.1), leading to "crosstalk" and high background noise.

-

Solution: Labeling the indan ring ensures the mass shift is retained in the product ion (m/z 120.1), guaranteeing specificity.

-

Chemical & Physical Properties

| Property | Analyte: Rasagiline | Internal Standard: Rasagiline-13C3 |

| CAS Number | 136236-51-6 | 1391052-18-8 (Mesylate) |

| Molecular Formula | C₁₂H₁₃N | C₉¹³C₃H₁₃N |

| Monoisotopic Mass | 171.10 Da | 174.11 Da |

| Precursor Ion [M+H]⁺ | 172.1 | 175.1 |

| LogP | ~2.2 (Lipophilic) | ~2.2 |

| pKa | 6.5 (Secondary amine) | 6.5 |

Method Development: MS/MS Optimization

Fragmentation Mechanism

Understanding the fragmentation is vital for troubleshooting. Under Collision-Induced Dissociation (CID), Rasagiline undergoes a characteristic cleavage of the C-N bond.

-

Pathway: The protonated molecule (m/z 172.1) loses the N-propargyl amine group as a neutral fragment. The charge is retained by the stable 1-indanyl cation (m/z 117.1).

Figure 1: Fragmentation pathway showing the retention of the 13C label on the indan ring, resulting in a distinct product ion (120.1) for the IS.

MRM Transitions Table

Note: Dwell times should be set to allow 15-20 points per peak.

| Compound | Polarity | Precursor (Q1) | Product (Q3) | DP (V) | CE (eV) | CXP (V) | Role |

| Rasagiline | ESI (+) | 172.1 | 117.1 | 60 | 25 | 12 | Quantifier |

| 172.1 | 115.1 | 60 | 45 | 10 | Qualifier | ||

| Rasagiline-13C3 | ESI (+) | 175.1 | 120.1 | 60 | 25 | 12 | IS |

Experimental Protocol

Reagents & Materials

-

Standards: Rasagiline Mesylate (USP Reference Standard); Rasagiline-13C3 (TLC PharmaChem or equivalent, >99% isotopic purity).

-

Solvents: LC-MS Grade Methanol, Acetonitrile, Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

-

Matrix: K2EDTA Human Plasma.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? Rasagiline is lipophilic (LogP 2.2). LLE provides cleaner extracts than Protein Precipitation (PPT), essential for achieving pg/mL sensitivity.

-

Aliquot: Transfer 200 µL of plasma into a glass tube.

-

IS Addition: Add 20 µL of Rasagiline-13C3 working solution (10 ng/mL). Vortex 10s.

-

Alkalinization: Add 50 µL of 0.1 M NaOH (Increases uncharged species to improve extraction efficiency).

-

Extraction: Add 2.5 mL of extraction solvent (n-Hexane : Ethyl Acetate, 80:20 v/v ).

-

Agitation: Shake/Vortex for 10 min. Centrifuge at 4000 rpm for 5 min at 4°C.

-

Transfer: Transfer the organic (upper) layer to a clean tube.

-

Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute in 150 µL of Mobile Phase. Vortex and transfer to autosampler vials.

LC-MS/MS Conditions

-

Instrument: Triple Quadrupole MS (e.g., Sciex 4500/5500 or Waters Xevo TQ-S).

-

Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.

-

Injection Vol: 5 - 10 µL.

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: Acetonitrile.[2]

-

-

Gradient:

-

0.0 - 0.5 min: 20% B

-

0.5 - 2.5 min: 20% -> 90% B (Linear Ramp)

-

2.5 - 3.5 min: 90% B (Wash)

-

3.5 - 3.6 min: 90% -> 20% B

-

3.6 - 5.0 min: 20% B (Re-equilibration)

-

Figure 2: End-to-end bioanalytical workflow ensuring maximum recovery and sensitivity.

Validation & Troubleshooting (Self-Validating Systems)

System Suitability & Linearity

-

Linear Range: 5.0 pg/mL to 10,000 pg/mL.

-

Weighting: 1/x².

-

Self-Check: Inject a "Zero" sample (IS only). Any signal at the analyte transition (172->117) indicates impure IS or cross-talk. It must be < 20% of the LLOQ signal.[6]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Backpressure | Plasma protein carryover. | Ensure the LLE organic layer transfer is clean; do not touch the interface layer. |

| Peak Tailing | Secondary amine interaction with silanols. | Ensure Mobile Phase A has sufficient acid (0.1% FA) or add 5mM Ammonium Formate. |

| Signal Drift | Source contamination. | Divert flow to waste for the first 1 min and last 1.5 min of the gradient. |

| IS Interference | Wrong IS labeling position. | Verify IS is Ring-Labeled (175->120). If using Propargyl-labeled (175->117), ensure mass resolution is set to "High" on Q1. |

References

-

Konda, R., et al. (2012).[7] "Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study." Journal of Pharmaceutical Analysis.

-

Ma, J., et al. (2008). "Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study." Journal of Chromatography B.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation."

-

PubChem Compound Summary. "Rasagiline." National Center for Biotechnology Information.

Sources

- 1. Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. uab.edu [uab.edu]

- 5. mdpi.com [mdpi.com]

- 6. omicsonline.org [omicsonline.org]

- 7. semanticscholar.org [semanticscholar.org]

Application Note: High-Efficiency Liquid-Liquid Extraction of Rasagiline-13C3 from Human Plasma for LC-MS/MS Analysis

Abstract

This application note presents a robust and highly efficient liquid-liquid extraction (LLE) protocol for the quantitative determination of Rasagiline-13C3 from human plasma. Rasagiline-13C3, a stable isotope-labeled internal standard, is crucial for the accurate bioanalysis of the anti-Parkinson's drug, Rasagiline, in pharmacokinetic and bioequivalence studies. The described method is optimized for sensitivity and selectivity, ensuring minimal matrix effects and high analyte recovery, making it suitable for regulated bioanalytical workflows. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Rasagiline in biological matrices.

Introduction

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B) indicated for the treatment of idiopathic Parkinson's disease.[1][2][3][4] Accurate measurement of Rasagiline concentrations in human plasma is essential for pharmacokinetic profiling, dose-response characterization, and bioequivalence assessments.[5][6] The use of a stable isotope-labeled internal standard, such as Rasagiline-13C3, is the gold standard in LC-MS/MS-based bioanalysis.[7][8] It compensates for variability in sample preparation and matrix effects, thereby enhancing the accuracy and precision of the analytical method.

Liquid-liquid extraction (LLE) is a widely employed sample preparation technique in bioanalysis due to its cost-effectiveness and ability to provide clean extracts.[9][10] This application note details an optimized LLE protocol for Rasagiline-13C3 from human plasma, considering the physicochemical properties of the analyte to maximize extraction efficiency.

Scientific Principles of the Method

The success of a liquid-liquid extraction protocol hinges on the differential solubility of the target analyte between two immiscible liquid phases, typically an aqueous phase (the biological matrix) and an organic solvent.[9][11] The choice of the organic solvent and the pH of the aqueous phase are critical parameters that are optimized based on the analyte's physicochemical properties.

Analyte Properties:

| Property | Value | Source |

| Molecular Formula | C12H13N | [12] |

| Molecular Weight | 171.24 g/mol | [12] |

| AlogP (logP) | 1.90 | [12] |

| pKa | 8.2 (weak base) | [10] |

| Plasma Protein Binding | 60-70% | [13][14] |

Rasagiline is a weakly basic compound with a pKa of 8.2 and is moderately hydrophobic (AlogP = 1.90).[10][12] To ensure efficient extraction into an organic solvent, the pH of the plasma sample should be adjusted to at least two units above the pKa of Rasagiline. This deprotonates the amine group, rendering the molecule neutral and more soluble in the organic phase. The moderate logP value suggests that a solvent of intermediate polarity would be suitable for extraction. Furthermore, with a plasma protein binding of 60-70%, a robust extraction procedure is necessary to disrupt this binding and ensure high recovery.[13][14]

Materials and Reagents

-

Human Plasma: K2-EDTA as anticoagulant.

-

Rasagiline-13C3: Reference standard.

-

Internal Standard (IS) Working Solution: Rasagiline-13C3 in methanol (or other suitable solvent) at a concentration of 50.0 ng/mL.[6]

-

Sodium Carbonate (Na2CO3) Solution: 1 M in deionized water.

-

Extraction Solvent: Methyl tertiary-butyl ether (MTBE):Dichloromethane (DCM) (3:1, v/v).[7]

-

Reconstitution Solution: Acetonitrile:5 mM Ammonium Acetate:Acetic Acid (40:60:0.05, v/v/v).[5]

-

Glass Centrifuge Tubes: 15 mL.

-

Pipettes and Pipette Tips.

-

Vortex Mixer.

-

Centrifuge.

-

Nitrogen Evaporation System.

Experimental Protocol

Sample Preparation Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction of Rasagiline-13C3 from human plasma.

Caption: Liquid-liquid extraction workflow for Rasagiline-13C3 from human plasma.

Detailed Step-by-Step Protocol

-

Sample Aliquoting: To a 15 mL glass centrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

-

Internal Standard Addition: Add 50 µL of the Rasagiline-13C3 internal standard working solution (50.0 ng/mL) to each tube and briefly vortex.[6] The use of a stable-isotope labeled internal standard is critical for correcting for any analyte loss during the extraction process and for mitigating matrix effects.[7]

-

Basification: Add 200 µL of 1 M Sodium Carbonate (Na2CO3) solution to each tube and vortex briefly.[7] This step raises the pH of the plasma sample, neutralizing the charge on the Rasagiline molecule and facilitating its transfer into the organic extraction solvent.

-

Solvent Addition: Add 3 mL of the extraction solvent (MTBE:DCM, 3:1, v/v) to each tube.[7] This solvent mixture provides the optimal polarity for the efficient extraction of the moderately hydrophobic Rasagiline.

-

Extraction: Vortex the tubes vigorously for 10 minutes. This ensures thorough mixing of the aqueous and organic phases, maximizing the partitioning of the analyte into the organic layer.

-

Phase Separation: Centrifuge the tubes at 4000 rpm for 10 minutes at 20 °C.[7] This will result in a clean separation of the upper organic layer (containing the analyte) and the lower aqueous layer and protein pellet.

-

Supernatant Transfer: Carefully transfer the upper organic supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen gas at 25 °C.[7] This step concentrates the analyte and removes the organic solvent.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. The composition of this solution is designed to be compatible with the mobile phase used for LC-MS/MS analysis, ensuring good peak shape.

-

Analysis: Vortex the reconstituted sample and inject an appropriate volume into the LC-MS/MS system for analysis.

Method Performance Characteristics (Hypothetical Data)

The following table summarizes the expected performance of this LLE protocol, which should be confirmed during method validation.

| Parameter | Acceptance Criteria (FDA/EMA) | Expected Performance |

| Extraction Recovery | Consistent, precise, and reproducible | > 90% |

| Matrix Effect | CV ≤ 15% | < 10% |

| Linearity (r²) | ≥ 0.99 | > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 5, Accuracy ±20%, Precision ≤20% | 0.020 ng/mL[5] |

| Intra-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Inter-day Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 12% |

| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 8% |

Method Validation Considerations

This protocol should be fully validated according to the guidelines set forth by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[15][16][17][18] Key validation parameters to assess include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

-

Accuracy and Precision: Assessed at multiple concentration levels (LLOQ, low, medium, and high QC).

-

Calibration Curve: Demonstrating the linear relationship between analyte concentration and instrument response.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Conclusion

The liquid-liquid extraction protocol described in this application note provides a reliable and efficient method for the extraction of Rasagiline-13C3 from human plasma. The method is based on sound scientific principles, taking into account the physicochemical properties of the analyte to maximize recovery and minimize matrix effects. When followed by a validated LC-MS/MS method, this sample preparation procedure is well-suited for high-throughput bioanalysis in support of clinical and preclinical studies of Rasagiline.

References

-

Rasagiline: New Treatment for Parkinson's Disease. Medscape. [Link]

-

Azilect, INN-Rasagiline. European Medicines Agency. [Link]

-

Rasagiline. Wikipedia. [Link]

-

Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. PubMed. [Link]

-

Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial. PMC. [Link]

-

Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy. PMC. [Link]

-

Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

-

Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. [Link]

-

Compound: RASAGILINE (CHEMBL887). ChEMBL. [Link]

-

Simultaneous bioanalysis of rasagiline and its major metabolites in human plasma by LC-MS/MS: Application to a clinical pharmacokinetic study. ResearchGate. [Link]

-

Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study. PMC. [Link]

-

LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

-

Rasagiline | C12H13N | CID 3052776. PubChem. [Link]

-

Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. PMC. [Link]

-

Guideline on bioanalytical method validation. European Medicines Agency. [Link]

-

Binding of Rasagiline-Related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis. ACS Publications. [Link]

-

rasagiline mesylate. [Link]

-

Bioanalytical Method Validation and Study Sample Analysis M10. ICH. [Link]

-

Rasagiline Update: Postmarket Evidence and Clinical Considerations. U.S. Pharmacist. [Link]

-

Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

-

Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study. Semantic Scholar. [Link]

-

Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

-

LC Method for Determination of Rasagiline Mesylate in Different Plasma Matrices and its Application to Oral Pharmacokinetic Study in Rabbits. Oxford Academic. [Link]

-

Rasagiline. accessdata.fda.gov. [Link]

-

The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

-

Bioanalytical Method Validation. [Link]

Sources

- 1. ema.europa.eu [ema.europa.eu]

- 2. Rasagiline - Wikipedia [en.wikipedia.org]

- 3. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uspharmacist.com [uspharmacist.com]

- 5. Validated LC-MS/MS method for quantitative determination of rasagiline in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. elementlabsolutions.com [elementlabsolutions.com]

- 12. Compound: RASAGILINE (CHEMBL887) - ChEMBL [ebi.ac.uk]

- 13. medscape.com [medscape.com]

- 14. Rasagiline – a novel MAO B inhibitor in Parkinson’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

- 17. resolvemass.ca [resolvemass.ca]

- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]

Application Note: Optimization of Rasagiline-13C3 Stable Isotope-Labeled Internal Standard (SIL-IS) Working Solutions for LC-MS/MS Bioanalysis

Introduction to Rasagiline Bioanalysis

Rasagiline is a highly potent, irreversible monoamine oxidase B (MAO-B) inhibitor utilized in the management of Parkinson's disease. Because of its low therapeutic dose (typically 1 mg/day) and rapid metabolism, pharmacokinetic (PK) profiling requires highly sensitive bioanalytical assays. Modern LC-MS/MS methodologies typically demand a Lower Limit of Quantification (LLOQ) in the range of 5 to 20 pg/mL in human plasma[1][2].

To achieve this extreme sensitivity while mitigating the inherent variability of mass spectrometry, the selection and preparation of an internal standard (IS) are critical. Rasagiline-13C3 mesylate is the gold-standard Stable Isotope-Labeled Internal Standard (SIL-IS)[1]. Because it shares the exact physicochemical properties of the analyte, it co-elutes chromatographically, experiencing identical ion suppression or enhancement in the electrospray ionization (ESI) source, thereby perfectly normalizing matrix effects[3].

Scientific Rationale: Causality in SIL-IS Concentration Selection

A common pitfall in bioanalysis is treating the IS concentration as an arbitrary value. As an Application Scientist, one must recognize that the working solution (WS) concentration is a carefully calculated parameter governed by three competing causal factors:

-

Isotopic Cross-Talk (The Upper Limit): Synthesized SIL-IS compounds contain trace amounts of unlabelled analyte due to natural isotopic distribution and synthesis impurities. If the Rasagiline-13C3 concentration is too high, it will contribute a background signal to the unlabelled Rasagiline MRM transition (m/z 172.0 → 117.0), artificially raising the LLOQ and causing calibration curve non-linearity at the low end[1][2].

-

Signal-to-Noise & Matrix Normalization (The Lower Limit): The IS must be concentrated enough to provide a robust, highly reproducible signal (Signal-to-Noise ratio > 100). If the concentration is too low, statistical noise in the IS channel will propagate into the analyte/IS area ratio, destroying assay precision[3].

-

Pharmacokinetic Relevance: The optimal IS concentration should yield a final matrix concentration that aligns with the geometric mean of the expected PK Cmax. For Rasagiline assays with a calibration range of 20.0 to 20,000 pg/mL, a working solution of 50.0 ng/mL (yielding ~12.5 to 16.7 ng/mL in the final matrix depending on the spike volume) perfectly targets the upper-middle region of the curve[2].

Fig 1. Logical determinants for selecting the optimal SIL-IS working solution concentration.

Experimental Protocol: Preparation of Rasagiline-13C3 Working Solution

To ensure absolute precision, the 50.0 ng/mL working solution must be prepared via serial dilution to avoid micro-pipetting errors (volumes < 10 µL).

Materials Required:

-

Rasagiline-13C3 mesylate (Reference Standard)

-

Methanol (LC-MS Grade)

-

Type 1 Ultrapure Water (18.2 MΩ·cm)

-

Diluent: 50:50 Methanol:Water (v/v)

Step-by-Step Methodology:

-

Primary Stock (1.0 mg/mL): Accurately weigh 1.0 mg of Rasagiline-13C3 (corrected for mesylate salt fraction and chemical purity) and dissolve in 1.0 mL of LC-MS grade Methanol. Store at -20°C.

-

Serial Dilution: Follow the exact volumetric transfers outlined in Table 1 using the 50:50 Methanol:Water diluent.

Table 1: Step-by-Step Dilution Protocol for Rasagiline-13C3

| Dilution Step | Source Solution | Transfer Volume (µL) | Diluent Volume (µL) | Final Volume (µL) | Resulting Concentration |

| 1 (Sub-stock) | 1.0 mg/mL Primary Stock | 10.0 | 990.0 | 1000.0 | 10.0 µg/mL |

| 2 (Intermediate) | 10.0 µg/mL Sub-stock | 10.0 | 990.0 | 1000.0 | 100.0 ng/mL |

| 3 (Working Sol.) | 100.0 ng/mL Intermediate | 500.0 | 500.0 | 1000.0 | 50.0 ng/mL |

Sample Preparation & Extraction Workflow

Because rasagiline is a basic amine, Liquid-Liquid Extraction (LLE) is highly favored over simple protein precipitation to eliminate phospholipid-induced matrix effects[1][2]. The addition of sodium hydroxide (NaOH) suppresses the ionization of the amine group, driving the neutral rasagiline molecule into the organic extraction solvent (MTBE).

Extraction Methodology:

-

Aliquot: Transfer 150 µL of human plasma into a 2.0 mL microcentrifuge tube[2].

-

Spike IS: Add 50.0 µL of the 50.0 ng/mL Rasagiline-13C3 Working Solution and vortex briefly[2].

-

Alkalinization: Add 100 µL of 0.1 M NaOH to shift the pH, ensuring the analyte is un-ionized[2].

-

Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE). Shake vigorously for 10 minutes[2].

-

Phase Separation: Centrifuge at 3800g for 10 minutes at 4°C[2].

-

Evaporation: Transfer 450 µL of the upper organic supernatant to a clean 96-well plate and evaporate to complete dryness under a gentle stream of nitrogen at 25°C[2].

-

Reconstitution: Reconstitute the dried residue in 100 µL of 0.1% Formic Acid in Water. Vortex and inject into the LC-MS/MS[2].

Fig 2. LC-MS/MS Sample Preparation Workflow for Rasagiline Bioanalysis.

LC-MS/MS System Suitability and Quantitative Data

Quantitation is achieved using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode. The 13C3 label shifts the precursor mass by +3 Da, allowing distinct quadrupole isolation without altering the collision-induced dissociation (CID) fragmentation pattern[1][2].

Table 2: Quantitative LC-MS/MS Parameters

| Parameter | Rasagiline (Analyte) | Rasagiline-13C3 (SIL-IS) |

| Precursor Ion (Q1) m/z | 172.0 | 175.0 |

| Product Ion (Q3) m/z | 117.0 | 117.0 |

| Collision Energy (CE) | 19 eV | 47 eV |

| Calibration Range | 20.0 – 20,000 pg/mL | N/A |

| Working Solution Conc. | N/A | 50.0 ng/mL |

| Extraction Recovery | > 96.0% | > 96.0% |

Trustworthiness & Validation (The Self-Validating System)

A robust bioanalytical protocol must be a self-validating system. To prove that the 50.0 ng/mL Rasagiline-13C3 working solution is optimal and free of defects, the following system suitability checks must be passed in every batch:

-

Blank Matrix Check (Specificity): An unspiked plasma sample is extracted to ensure no endogenous peaks elute at the retention time of rasagiline or the IS[1].

-

Zero Sample Check (Cross-Talk Validation): A blank matrix spiked only with the Rasagiline-13C3 working solution is injected. The response in the unlabelled Rasagiline channel (172.0 → 117.0) must be ≤ 20% of the LLOQ response[1]. This validates that the 50 ng/mL IS concentration is not causing isotopic interference.

-

IS-Normalized Matrix Factor (MF): The MF is calculated by dividing the peak area of the analyte spiked into post-extracted blank matrix by the peak area of a neat unextracted standard[3]. While the absolute MF may deviate from 1.0 due to ion suppression, the IS-normalized MF (MF_analyte / MF_IS) must be ~1.0 with a Coefficient of Variation (CV) < 15% across 6 different matrix lots[3]. This proves the SIL-IS is perfectly correcting for ESI source fluctuations.

References

-

Li, Y., Qi, L., et al. "Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial." Frontiers in Pharmacology, 2020. 2

-

Konda, R.K., Chandu, B.R., Challa, B.R., et al. "Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study." Journal of Pharmaceutical Analysis, 2012. 1

-

"HOW TO DEAL WITH THE MATRIX EFFECT?" PUXdesign, 2016. 3

Sources

- 1. Bio-analytical method development and validation of Rasagiline by high performance liquid chromatography tandem mass spectrometry detection and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics and Bioequivalence of Rasagiline Tablets in Chinese Healthy Subjects Under Fasting and Fed Conditions: An Open, Randomized, Single-Dose, Double-Cycle, Two-Sequence, Crossover Trial [frontiersin.org]

- 3. amca-admin.rachel.puxdesign.cz [amca-admin.rachel.puxdesign.cz]

Comprehensive Guide to the Determination of Rasagiline-13C3 Retention Time on C18 Columns: Application Notes and Protocols

Abstract

This comprehensive technical guide provides a detailed exploration of the chromatographic behavior of Rasagiline-13C3 on C18 reverse-phase columns. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental principles governing the retention of this critical internal standard. We present two detailed, validated protocols—an isocratic HPLC-UV method for purity and assay, and a gradient LC-MS/MS method for bioanalytical applications. This guide emphasizes a first-principles approach to method development, troubleshooting, and data interpretation, ensuring robust and reproducible results in your laboratory.

Section 1: Introduction to Rasagiline-13C3 and its Chromatographic Analysis

Rasagiline is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), indicated for the treatment of idiopathic Parkinson's disease.[1][2] In pharmacokinetic (PK) and bioequivalence studies, the quantification of Rasagiline in complex biological matrices like plasma is essential. To achieve the highest degree of accuracy and precision in these analyses, a stable isotope-labeled internal standard (SIL-IS) is employed. Rasagiline-13C3, where three carbon atoms in the propargyl group are replaced with the heavy ¹³C isotope, serves as the ideal internal standard.[3][4] It is chemically identical to the parent drug but mass-shifted, allowing it to be distinguished by a mass spectrometer.

The primary analytical technique for separating and quantifying Rasagiline and its SIL-IS is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), with the octadecylsilane (C18) bonded phase being the stationary phase of choice.[5] This application note will elucidate the factors controlling the retention time of Rasagiline-13C3 on these columns and provide robust protocols for its analysis.

Section 2: The Science of Retention: Principles Governing Rasagiline-13C3 on C18 Columns

Understanding the "why" behind chromatographic parameters is crucial for developing and troubleshooting methods. The retention of Rasagiline-13C3 on a C18 column is a function of several interacting physicochemical principles.

The Reverse-Phase Retention Mechanism

In RP-HPLC, the stationary phase (C18) is non-polar (hydrophobic), while the mobile phase is a polar mixture, typically of water and a miscible organic solvent like acetonitrile or methanol.[6] Separation is driven by the hydrophobic interactions between the analyte and the C18 alkyl chains. Rasagiline, being a moderately non-polar molecule, partitions between the mobile and stationary phases. A higher affinity for the C18 phase results in a longer retention time (tR).

The Isotope Effect in Liquid Chromatography

A common question is whether the increased mass of Rasagiline-13C3 (MW ≈ 270.3 g/mol ) compared to Rasagiline (MW ≈ 267.3 g/mol ) affects its retention time.[2][7] In liquid chromatography, the "isotope effect" on retention is generally negligible. The separation mechanism is dominated by intermolecular forces (hydrophobic and polar interactions), which are determined by molecular structure and electron distribution, not nuclear mass. Therefore, Rasagiline-13C3 is expected to co-elute or elute with a nearly identical retention time as unlabeled Rasagiline under identical chromatographic conditions. [3] This property is fundamental to its function as an internal standard, as it ensures that any chromatographic variations affect both the analyte and the standard equally.

Critical Factors Influencing Retention Time

The retention time of Rasagiline-13C3 can be precisely controlled by manipulating several key parameters:

-

Mobile Phase Composition (% Organic): The strength of the mobile phase is determined by the proportion of the organic modifier (e.g., acetonitrile or methanol). Increasing the percentage of the organic solvent increases the mobile phase's non-polar character (solvent strength), causing the analyte to partition more readily into the mobile phase, thus decreasing the retention time .

-

Mobile Phase pH: Rasagiline is a weakly basic compound due to its secondary amine functional group. The pH of the mobile phase dictates the ionization state of this group.

-

At a pH well below its pKa, the amine is predominantly protonated (R₂NH₂⁺), making the molecule more polar and resulting in a shorter retention time .

-

At a pH above its pKa, it is primarily in its neutral, more non-polar form (R₂NH), leading to stronger interaction with the C18 phase and a longer retention time . For robust methods, it is standard practice to set the mobile phase pH at least 2 units away from the analyte's pKa. For Rasagiline, using an acidic mobile phase (e.g., pH 2.5-3.5) with formic acid or phosphoric acid is common, which ensures consistent protonation and yields sharp, symmetrical peaks.[5][8]

-

-

Flow Rate: Retention time is inversely proportional to the mobile phase flow rate. Halving the flow rate will approximately double the retention time.[9]

-

Column Temperature: Increasing the column temperature decreases the viscosity of the mobile phase, which increases the diffusion rate of the analyte and reduces the retention time.[10] Maintaining a stable column temperature (e.g., using a column oven) is critical for reproducible retention times, as a 1°C change can alter tR by 1-2%.[10]

Section 3: A Logic-Driven Approach to Method Development

A successful HPLC method is not discovered by chance; it is engineered through a systematic process. The following workflow illustrates the logical progression from understanding the analyte to a fully validated method.

Caption: Logical workflow for HPLC method development.

This structured approach ensures that all variables are considered, leading to a method that is not only effective but also robust and transferable, as mandated by Good Manufacturing Practice (GMP) environments and ICH guidelines.[11]

Section 4: Detailed Experimental Protocols

The following protocols are provided as robust starting points for the analysis of Rasagiline-13C3. All methods should be fully validated in your laboratory according to established guidelines.[12][13]

Protocol A: Isocratic RP-HPLC-UV Method for Purity and Assay Determination

This method is designed for routine quality control, offering simplicity and robustness.

1. Instrumentation and Materials:

-

HPLC system with a UV/PDA detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Rasagiline-13C3 reference standard.

-

HPLC-grade acetonitrile, water, and ortho-phosphoric acid.[5]

2. Chromatographic Conditions:

| Parameter | Setting | Rationale |

|---|---|---|